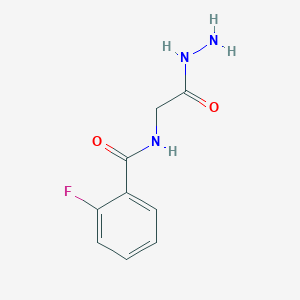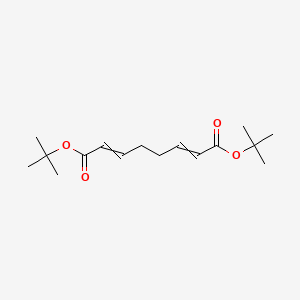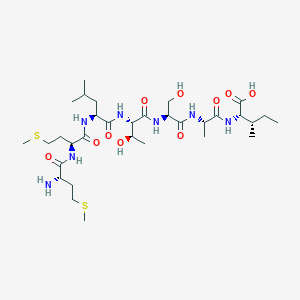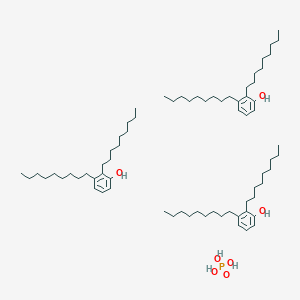![molecular formula C20H14F3N B12523041 2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 797049-02-6](/img/structure/B12523041.png)
2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(éthynyl[2-fluoro-4-(pent-3-én-1-yl)phényl])-2,6-difluorobenzonitrile est un composé organique complexe caractérisé par la présence de multiples atomes de fluor et d'un groupe benzonitrile
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(éthynyl[2-fluoro-4-(pent-3-én-1-yl)phényl])-2,6-difluorobenzonitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à coupler le 2,6-difluorobenzonitrile avec le 2-fluoro-4-(pent-3-én-1-yl)phénylacétylène dans des conditions spécifiques. La réaction peut nécessiter un catalyseur au palladium et une base telle que le carbonate de potassium dans un solvant approprié comme le diméthylformamide. La réaction est généralement réalisée sous atmosphère inerte pour prévenir l'oxydation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. Les conditions de réaction sont optimisées pour garantir une pureté élevée et un minimum de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(éthynyl[2-fluoro-4-(pent-3-én-1-yl)phényl])-2,6-difluorobenzonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Les atomes de fluor du composé peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylsulfoxyde.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation des alcools ou des amines correspondants.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 4-(éthynyl[2-fluoro-4-(pent-3-én-1-yl)phényl])-2,6-difluorobenzonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif dans divers essais biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-(éthynyl[2-fluoro-4-(pent-3-én-1-yl)phényl])-2,6-difluorobenzonitrile implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les voies impliquées peuvent inclure l'inhibition d'enzymes spécifiques ou l'activation de voies de signalisation qui conduisent à l'effet biologique souhaité .
Applications De Recherche Scientifique
2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,6-Difluoro-4-hydroxybenzonitrile
- 3-Fluoro-4-hydroxybenzonitrile
- 3-chloro-5-hydroxybenzonitrile
- 5-Amino-2-hydroxybenzonitrile
Unicité
Le 4-(éthynyl[2-fluoro-4-(pent-3-én-1-yl)phényl])-2,6-difluorobenzonitrile est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes fluor et nitrile. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
797049-02-6 |
|---|---|
Formule moléculaire |
C20H14F3N |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
2,6-difluoro-4-[2-(2-fluoro-4-pent-3-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H14F3N/c1-2-3-4-5-14-6-8-16(18(21)10-14)9-7-15-11-19(22)17(13-24)20(23)12-15/h2-3,6,8,10-12H,4-5H2,1H3 |
Clé InChI |
MYIVXYKPGNQYNS-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)


![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)

![2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine](/img/structure/B12523001.png)
![4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol](/img/structure/B12523004.png)




